molecular formula C18H21BrO2Zn B14882066 2',6'-Diisopropoxy-2-biphenylZinc bromide

2',6'-Diisopropoxy-2-biphenylZinc bromide

Cat. No.: B14882066
M. Wt: 414.6 g/mol
InChI Key: ZAOCOQVUZNYRLD-UHFFFAOYSA-M
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Description

2’,6’-Diisopropoxy-2-biphenylzinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in the field of cross-coupling reactions, where it serves as a nucleophilic partner in the formation of carbon-carbon bonds. The presence of the zinc atom in the molecule enhances its reactivity and selectivity, making it a useful reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,6’-Diisopropoxy-2-biphenylzinc bromide typically involves the reaction of 2’,6’-Diisopropoxy-2-biphenyl with zinc bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

2’,6’-Diisopropoxy-2-biphenyl+ZnBr22’,6’-Diisopropoxy-2-biphenylzinc bromide\text{2',6'-Diisopropoxy-2-biphenyl} + \text{ZnBr}_2 \rightarrow \text{2',6'-Diisopropoxy-2-biphenylzinc bromide} 2’,6’-Diisopropoxy-2-biphenyl+ZnBr2​→2’,6’-Diisopropoxy-2-biphenylzinc bromide

Industrial Production Methods

In an industrial setting, the production of 2’,6’-Diisopropoxy-2-biphenylzinc bromide involves large-scale reactors equipped with inert gas systems to maintain an oxygen-free environment. The reaction mixture is typically stirred at controlled temperatures to ensure complete conversion of the starting materials. After the reaction is complete, the product is purified through distillation or crystallization to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

2’,6’-Diisopropoxy-2-biphenylzinc bromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding biphenyl derivatives.

    Reduction: It can be reduced to form simpler biphenyl compounds.

    Substitution: The zinc atom can be substituted with other nucleophiles, leading to the formation of new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Palladium or nickel catalysts are often employed in cross-coupling reactions.

Major Products Formed

The major products formed from these reactions include various biphenyl derivatives, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Scientific Research Applications

2’,6’-Diisopropoxy-2-biphenylzinc bromide has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules through cross-coupling reactions.

    Biology: The compound is employed in the modification of biomolecules for studying biological pathways.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2’,6’-Diisopropoxy-2-biphenylzinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, including nucleophilic addition and substitution reactions. The zinc atom plays a crucial role in stabilizing the intermediate and enhancing its reactivity. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the substrates used.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-Triisopropylphenylmagnesium bromide
  • 2,6-Difluorophenylzinc bromide
  • 4-Fluorophenylzinc bromide

Comparison

2’,6’-Diisopropoxy-2-biphenylzinc bromide is unique due to the presence of the diisopropoxy groups, which enhance its solubility and reactivity compared to other similar compounds. The compound’s ability to participate in a wide range of chemical reactions makes it a versatile reagent in organic synthesis.

Properties

Molecular Formula

C18H21BrO2Zn

Molecular Weight

414.6 g/mol

IUPAC Name

bromozinc(1+);2-phenyl-1,3-di(propan-2-yloxy)benzene

InChI

InChI=1S/C18H21O2.BrH.Zn/c1-13(2)19-16-11-8-12-17(20-14(3)4)18(16)15-9-6-5-7-10-15;;/h5-9,11-14H,1-4H3;1H;/q-1;;+2/p-1

InChI Key

ZAOCOQVUZNYRLD-UHFFFAOYSA-M

Canonical SMILES

CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=CC=CC=[C-]2.[Zn+]Br

Origin of Product

United States

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